molecular formula C15H15NO3 B6401614 5-(3-Ethoxyphenyl)-3-aminobenzoic acid CAS No. 1261894-31-8

5-(3-Ethoxyphenyl)-3-aminobenzoic acid

Cat. No.: B6401614
CAS No.: 1261894-31-8
M. Wt: 257.28 g/mol
InChI Key: PCFVHDUQCRLVRO-UHFFFAOYSA-N
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Description

5-(3-Ethoxyphenyl)-3-aminobenzoic acid is an aromatic compound that features both an ethoxy group and an amino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Ethoxyphenyl)-3-aminobenzoic acid typically involves a multi-step process. One common route starts with the nitration of 3-ethoxybenzoic acid to introduce a nitro group. This is followed by a reduction step to convert the nitro group to an amino group, resulting in the formation of this compound. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced further to form various amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under controlled conditions to achieve specific substitutions.

Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(3-Ethoxyphenyl)-3-aminobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-3-aminobenzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways in cells.

Comparison with Similar Compounds

    3-Aminobenzoic acid: Lacks the ethoxy group, resulting in different chemical properties and reactivity.

    5-(3-Methoxyphenyl)-3-aminobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in its chemical behavior.

    5-(3-Chlorophenyl)-3-aminobenzoic acid:

Uniqueness: 5-(3-Ethoxyphenyl)-3-aminobenzoic acid is unique due to the presence of both an ethoxy group and an amino group on the benzoic acid core. This combination of functional groups provides a distinct set of chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-amino-5-(3-ethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-2-19-14-5-3-4-10(9-14)11-6-12(15(17)18)8-13(16)7-11/h3-9H,2,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFVHDUQCRLVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690014
Record name 5-Amino-3'-ethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-31-8
Record name 5-Amino-3'-ethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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